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molecular formula C8H15BrO2S B1627086 1-(2-Ethoxy-2-oxoethyl)tetrahydrothiophenium bromide CAS No. 25709-55-1

1-(2-Ethoxy-2-oxoethyl)tetrahydrothiophenium bromide

Cat. No. B1627086
M. Wt: 255.17 g/mol
InChI Key: ZYHTVZIDRZGIMI-UHFFFAOYSA-M
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Patent
US08901156B2

Procedure details

Tetrahydrothiophene (10 g, 113 mmol) and ethyl bromoacetate (13 mL, 113 mmol) were taken in acetone (50 mL) and stirred at room temperature for 3 days. The precipitate was filtered, washed with acetone and air dried to get 1-(2-ethoxy-2-oxoethyl)tetrahydro-1H-thiophenium bromide (23 g, yield 82%), which was carried through without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9]>CC(C)=O>[Br-:6].[CH2:11]([O:10][C:8](=[O:9])[CH2:7][S+:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S1CCCC1
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with acetone and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
[Br-].C(C)OC(C[S+]1CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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